(2E)-2-Pentadecene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
74392-36-2 |
|---|---|
Molecular Formula |
C15H30 |
Molecular Weight |
210.40 g/mol |
IUPAC Name |
(E)-pentadec-2-ene |
InChI |
InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3,5H,4,6-15H2,1-2H3/b5-3+ |
InChI Key |
PIKNPBDDTPJRGQ-HWKANZROSA-N |
Isomeric SMILES |
CCCCCCCCCCCC/C=C/C |
Canonical SMILES |
CCCCCCCCCCCCC=CC |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways of 2e 2 Pentadecene
Identification of Biological Sources and Habitats
The occurrence of (2E)-2-Pentadecene in nature, while not widespread, has been documented in specific biological contexts. Its detection has been primarily associated with the complex volatile profiles of certain plant species.
Isolation from Plant Metabolomes
A notable instance of this compound in the plant kingdom is its identification as a volatile component in the aroma profile of the red-fleshed durian (Durio graveolens). This finding highlights the contribution of diverse chemical constituents to the complex scent of this tropical fruit. The analysis of volatile organic compounds (VOCs) from Durio graveolens has revealed a complex mixture of esters, alcohols, ketones, and hydrocarbons, with this compound being one of the identified unsaturated hydrocarbons.
While the essential oils of various species from the Cymbopogon genus, commonly known as lemongrass, are rich in a variety of terpenes and other volatile compounds, the presence of this compound has not been definitively established in the major chemotypes of commonly studied species like Cymbopogon citratus and Cymbopogon nardus. analis.com.mymdpi.combiomedgrid.comgeneticsmr.comnih.gov Comprehensive gas chromatography-mass spectrometry (GC-MS) analyses of these essential oils typically report major constituents such as citral, geraniol, and citronellal, with the hydrocarbon fraction being less predominant. analis.com.mymdpi.comgeneticsmr.com
Table 1: Documented Natural Source of this compound
| Biological Source | Organism | Part of Organism | Analytical Method Used for Identification |
| Plant Metabolome | Durio graveolens (red-fleshed) | Fruit | Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) |
Detection in Microbial Fermentation Products
To date, there is a lack of specific scientific literature documenting the detection of this compound as a direct product of microbial fermentation. While microorganisms are known to produce a vast array of volatile organic compounds, the specific biosynthetic pathways leading to this particular long-chain alkene have not been elucidated in bacteria or fungi. Headspace analysis of microbial cultures is a common technique for identifying volatile metabolites, but reports have not singled out this compound.
Methodologies for Natural Product Isolation and Enrichment
The isolation and enrichment of this compound from its natural sources, particularly from complex plant matrices, require a combination of advanced analytical techniques.
Advanced Chromatographic Separation Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical tool for the identification and quantification of volatile compounds like this compound from natural extracts. The separation of components is achieved on a capillary column, and identification is based on the fragmentation pattern of the molecule in the mass spectrometer, which is then compared to spectral libraries. For instance, in the analysis of Durio graveolens volatiles, headspace solid-phase microextraction (HS-SPME) is often coupled with GC-MS to efficiently extract and analyze the aromatic compounds. researchgate.netmdpi.com
High-Performance Liquid Chromatography (HPLC) can be employed for the fractionation of complex lipid extracts, including those from insect cuticles. nih.gov While not the primary method for analyzing volatile hydrocarbons, HPLC can be used to separate different classes of lipids, thereby enriching the alkene fraction before subsequent analysis by GC-MS.
Solvent Extraction and Enrichment Strategies
The initial step in isolating this compound from plant material typically involves solvent extraction . Given its nonpolar nature, solvents such as hexane or dichloromethane are effective for extracting this compound along with other lipids and volatile organic compounds. For the analysis of volatile compounds in fruits like durian, a common approach is headspace solid-phase microextraction (SPME) . This solvent-free technique involves exposing a coated fiber to the headspace above the sample, where volatile compounds partition onto the fiber. The fiber is then directly introduced into the injector of a gas chromatograph for analysis. researchgate.netmdpi.com This method is particularly advantageous for concentrating volatile and semi-volatile analytes from a complex matrix.
For the enrichment of alkenes from a broader lipid extract, column chromatography using silica (B1680970) gel is a standard technique. By using a nonpolar solvent system, hydrocarbons, including alkenes, can be separated from more polar lipids. The fractions are then collected and can be further analyzed to isolate specific compounds.
Elucidation of Enzymatic Biosynthetic Mechanisms
Detailed information regarding the enzymatic processes that lead to the biosynthesis of this compound is not currently available in the scientific literature. General pathways for the biosynthesis of long-chain alkenes have been studied in various organisms, such as bacteria, plants, and insects, which often involve modifications of fatty acid metabolism. However, specific studies elucidating the complete enzymatic cascade for this compound have not been published.
Characterization of Key Biosynthetic Enzymes
As of this review, no specific enzymes responsible for the biosynthesis of this compound have been isolated, characterized, or had their mechanisms of action described. The biosynthesis of hydrocarbons in nature is known to be catalyzed by various classes of enzymes, including fatty acid synthases, desaturases, elongases, and terminal enzymes like aldehyde-deformylating oxygenases or decarboxylases. However, research has not yet identified the specific enzymatic machinery that produces the C15 backbone, introduces a double bond at the C-2 position, and establishes the (E) or trans configuration in this particular molecule.
Identification of Precursor Molecules and Metabolic Pathways
The direct precursor molecules and the specific metabolic pathways leading to the formation of this compound remain unelucidated. In general hydrocarbon biosynthesis, fatty acids or their derivatives (like acyl-CoAs or acyl-ACPs) are the common starting materials. For a C15 alkene, a C16 fatty acid such as palmitic acid is a plausible, though unconfirmed, precursor that could undergo chain shortening and modification. However, the precise metabolic route, including all intermediate steps and the cellular context for this transformation, has not been documented for this compound.
Stereoselective Pathway Analysis
There is no available research on the stereoselective pathway analysis for the biosynthesis of this compound. The "(E)" designation refers to the trans configuration of the substituents around the double bond. In biological systems, the stereochemistry of a double bond is strictly controlled by the specific enzymes involved in its formation, such as desaturases. Without the identification and characterization of the relevant biosynthetic enzymes, no analysis of the mechanism controlling the stereoselectivity of the this compound double bond can be provided.
Total Synthesis Approaches for this compound
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique in organic synthesis where the target molecule is deconstructed into simpler, commercially available starting materials. rsc.org For this compound, the most logical disconnection is at the C2-C3 double bond, which is the key feature of the molecule. This disconnection can be achieved via several well-established olefination reactions.
Two primary retrosynthetic disconnections for this compound are:
Disconnection A (Wittig/HWE approach): This involves breaking the double bond to yield an aldehyde (propanal) and a phosphonium (B103445) ylide or a phosphonate carbanion containing a twelve-carbon chain.
Disconnection B (Cross-Metathesis approach): This cleaves the double bond to give two simpler terminal alkenes, in this case, propene and 1-tetradecene.
These disconnections form the basis for planning either a linear or a convergent synthesis.
Convergent and Linear Synthesis Strategies
| Synthesis Strategy | Description | Advantages for this compound Synthesis |
| Linear Synthesis | Step-by-step assembly of the molecule from a single starting material. | Conceptually simple to plan. |
| Convergent Synthesis | Independent synthesis of fragments followed by their coupling. | Higher overall yield, more efficient, allows for late-stage diversification. |
Stereoselective Olefin Synthesis Techniques
The critical challenge in the synthesis of this compound is the stereoselective formation of the C2-C3 double bond in the (E)-configuration. Several powerful olefination methods can achieve this with high fidelity.
Horner–Wadsworth–Emmons Reactions and Modifications
The Horner–Wadsworth–Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, and it generally favors the formation of the thermodynamically more stable (E)-isomer. wikipedia.orgnrochemistry.com The reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone.
For the synthesis of this compound, this would involve the reaction of a phosphonate ester, such as diethyl tridecylphosphonate, with propanal. The use of stabilized phosphonates is key to achieving high (E)-selectivity. nrochemistry.com
Reaction Conditions Favoring (E)-Selectivity in HWE Reactions wikipedia.org
| Condition | Effect on Stereoselectivity |
| Base | The choice of counterion can influence selectivity, with Li+ salts often providing higher (E)-selectivity than Na+ or K+ salts. |
| Solvent | Aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME) are commonly used. |
| Temperature | Higher reaction temperatures generally favor the formation of the (E)-isomer. |
The Masamune-Roush conditions, which utilize LiCl and a mild base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or triethylamine, are also highly effective for promoting (E)-selective HWE reactions. alfa-chemistry.com
Wittig Reactions and Stereochemical Outcomes
The Wittig reaction, which employs a phosphonium ylide to convert a carbonyl compound into an alkene, is another cornerstone of olefin synthesis. libretexts.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used. wikipedia.orgnrochemistry.comlibretexts.orgadichemistry.com
Stabilized Ylides: Ylides that are stabilized by electron-withdrawing groups (e.g., ester, ketone) at the carbanionic center lead predominantly to the formation of (E)-alkenes. wikipedia.orgadichemistry.comorganic-chemistry.org This is because the reaction becomes reversible, allowing for equilibration to the more stable anti-betaine intermediate, which then proceeds to the (E)-alkene.
Non-stabilized Ylides: Ylides bearing simple alkyl or aryl groups are considered non-stabilized and typically yield (Z)-alkenes.
For the synthesis of this compound, a stabilized ylide would be required. For instance, the reaction of tridecan-2-one with a stabilized ylide like (ethoxycarbonylmethylene)triphenylphosphorane would generate an α,β-unsaturated ester with high (E)-selectivity. This ester could then be further manipulated to yield this compound.
Cross-Metathesis Reactions for (E)-Alkene Formation
Olefin cross-metathesis has emerged as a powerful and efficient method for the formation of carbon-carbon double bonds. organic-chemistry.orgmasterorganicchemistry.com This reaction, catalyzed by transition metal complexes, most notably Grubbs-type ruthenium catalysts, involves the exchange of alkylidene fragments between two different alkenes. thieme-connect.delibretexts.orgorganic-chemistry.org
The synthesis of this compound via cross-metathesis would involve the reaction of two terminal alkenes: propene and 1-tetradecene. The reaction is driven by the release of volatile ethylene gas. Second-generation Grubbs catalysts are particularly effective for cross-metathesis reactions involving terminal alkenes and generally provide the (E)-isomer as the major product due to thermodynamic control. thieme-connect.delibretexts.org
A notable example of a similar transformation is the synthesis of a sphingolipid derivative, where 1-pentadecene (B78149) was successfully used in a cross-metathesis reaction with an amino alcohol, yielding the (E)-alkene as a single isomer in good yield. illinois.edu This highlights the utility of this method for the synthesis of long-chain (E)-alkenes.
Key Catalysts for (E)-Selective Cross-Metathesis
| Catalyst | Description |
| Grubbs Second-Generation Catalyst | A ruthenium-based catalyst with an N-heterocyclic carbene (NHC) ligand, known for its high activity and functional group tolerance. thieme-connect.delibretexts.org |
| Hoveyda-Grubbs Second-Generation Catalyst | A modified Grubbs catalyst with a chelating isopropoxystyrene ligand, offering increased stability and recyclability. libretexts.org |
Palladium-Catalyzed Coupling Reactions (e.g., Heck, Suzuki)
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis for the formation of carbon-carbon bonds, offering a powerful toolkit for the stereoselective synthesis of alkenes like this compound. acs.org The Heck and Suzuki reactions are particularly prominent for their reliability and high degree of stereochemical control, typically favoring the formation of the thermodynamically more stable E-isomer. mcmaster.ca
The Heck Reaction
The Mizoroki-Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex in the presence of a base. uni-regensburg.de For the synthesis of this compound, this could theoretically involve the reaction of a C13-alkyl halide, such as 1-iodotridecane, with ethene, or the coupling of a C13-alkene like 1-tridecene with a vinyl halide. However, a more common and controlled approach involves the reaction of an alkyl halide with a terminal alkene. nih.gov
The stereochemical outcome of the Heck reaction is a key advantage. The mechanism typically proceeds through a syn-addition of the organopalladium species to the alkene, followed by a syn-β-hydride elimination. This sequence inherently leads to the formation of a trans-substituted alkene product. libretexts.org A significant challenge in reactions with long-chain alkenes is the potential for palladium-catalyzed migration of the double bond along the alkyl chain, leading to a mixture of positional isomers. acs.org Careful selection of catalysts, ligands, and reaction conditions is crucial to minimize this side reaction and maximize the yield of the desired (E)-1-arylalk-1-ene or, in this case, internal (E)-alkene. acs.org For instance, the use of specific palladium-tetraphosphine complexes has been shown to control this migration, yielding selectivities of up to 97% for the (E)-1-arylalk-1-ene product in reactions with long-chain alkenes like oct-1-ene and dec-1-ene. acs.org
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron species with an organic halide or triflate. figshare.com It is renowned for its mild reaction conditions, high functional group tolerance, and excellent stereoselectivity. organic-chemistry.org A viable pathway to this compound using this method would involve the coupling of a (E)-1-propenylboronic acid derivative with a 1-dodecyl halide. Alternatively, the reaction could couple a tridecylboronic acid with a (E)-1-propenyl halide.
The stereochemical integrity of the reactants is generally retained throughout the Suzuki-Miyaura catalytic cycle. organic-chemistry.org The synthesis of stereochemically pure (E)-alkenylboranes is therefore a critical precursor step. These can be readily obtained via the hydroboration of terminal alkynes. researchgate.net The subsequent coupling with an alkyl or aryl halide proceeds with retention of the double bond geometry, providing a reliable route to (E)-alkenes. organic-chemistry.orgrsc.org The choice of palladium catalyst, ligands, and base is critical for achieving high yields and preventing side reactions. nih.gov
Table 1: Representative Conditions for Palladium-Catalyzed Synthesis of (E)-Alkenes
| Reaction | Catalyst / Precatalyst | Ligand(s) | Base | Solvent | Key Features & Refs |
|---|---|---|---|---|---|
| Heck Reaction | Pd(OAc)₂, PdCl₂ | PPh₃, PCy₃ | Et₃N, K₂CO₃ | DMF, NMP | Outstanding trans-selectivity; potential for double bond migration with long-chain alkenes. mcmaster.caacs.orgorganic-chemistry.org |
| Suzuki Coupling | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, P(t-Bu)₃ | NaOH, K₂CO₃, KF | Toluene, THF, DME | High retention of stereochemistry; requires stereopure alkenylborane precursors. figshare.comresearchgate.netnih.gov |
Novel Catalytic Systems for this compound Synthesis
Beyond classical palladium catalysis, research into novel catalytic systems aims to improve efficiency, selectivity, sustainability, and cost-effectiveness. These developments span homogeneous, heterogeneous, and organocatalytic approaches.
Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity. chemistrystudent.comchemguide.co.uk While palladium complexes are dominant, novel systems based on other transition metals like rhodium, nickel, and iron are emerging for (E)-alkene synthesis.
Rhodium Catalysis: Rhodium complexes, such as those combined with phosphine ligands (e.g., Rh/PPh₃), have proven effective for the isomerization of terminal 1-alkenes into internal (E)-2-alkenes with high yields and selectivity. researchgate.net This provides a direct pathway to convert a readily available C15 terminal alkene into the desired this compound.
Nickel Catalysis: Earth-abundant and less expensive nickel catalysts are gaining attention. Nickel complexes can catalyze the acceptorless dehydrogenative coupling of alcohols with nitriles to yield (E)-olefins. organic-chemistry.org Additionally, specific nickel catalyst systems have been developed for the E-selective semihydrogenation of internal alkynes, offering an alternative to traditional palladium-based methods. researchgate.net Photoinduced nickel catalysis has also been shown to facilitate the stereodivergent synthesis of both Z- and E-alkenes. acs.org
Iron Catalysis: Inexpensive and environmentally benign iron catalysts can promote the direct synthesis of alkenyl nitriles from alkenes, which can be precursors to other functionalized olefins. organic-chemistry.org
Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages in terms of catalyst separation, recovery, and reusability, which are crucial for industrial applications. masterorganicchemistry.com
Supported Palladium Catalysts: Palladium nanoparticles supported on materials like activated carbon (Pd/C), zeolites, or polymers are widely used. Pd-modified NaY zeolites have shown high activity and selectivity in the Heck reaction of aryl bromides with linear alkenes and can be easily recovered and reused. acs.org Encapsulated palladium catalysts, such as Pd EnCat® 40, have been successfully used in greener Heck reaction protocols using ethanol as a solvent and microwave irradiation to produce trisubstituted (E)-alkenes. nih.gov
Bimetallic and Intermetallic Catalysts: Tandem catalytic systems using heterogeneous catalysts offer one-pot solutions for complex transformations. For instance, the semihydrogenation of an alkyne using an intermetallic Pd₃Pb catalyst yields a (Z)-alkene, which can then be isomerized to the desired (E)-alkene in the same pot using a RhSb/SiO₂ catalyst. acs.org Similarly, bifunctional Rh-S/Pd nanosheets have demonstrated excellent activity and stereoselectivity for the direct one-pot hydrogenation of alkynes to trans-olefins. acs.org
Supported Nickel Catalysts: A heterogeneous nickel-hydride catalyst supported on sulfated zirconia (Ni/SZO₃₀₀) has been developed for the efficient isomerization of alkenes, showing high activity and selectivity while being robust and recyclable. acs.org
Organocatalysis utilizes small organic molecules to catalyze chemical reactions, avoiding the use of potentially toxic or expensive metals. While classic olefination reactions like the Wittig reaction are well-established, recent advancements have focused on developing novel organocatalytic systems with improved stereoselectivity.
Modified Olefination Reactions: The Wittig reaction and its variants, like the Horner-Wadsworth-Emmons reaction, are fundamental for alkene synthesis. Trialkylphosphoranylides, for instance, favor the formation of (E)-alkenes with high stereoselectivity. mcmaster.ca The development of organocatalytic Wittig reactions that can proceed under mild, aqueous conditions represents a significant advance. mcmaster.ca
Aldol-Type Reactions: Proline-catalyzed reactions, such as sequential α-aminoxylation/α-amination, can generate chiral aldehydes that are subsequently converted into (E)-alkenes via a Horner-Wadsworth-Emmons olefination. rsc.org
Novel Organocatalytic Systems: Emerging methods include the use of thiouronium ylides as olefination reagents, which can convert N-tosylimines into E-alkenes with high stereoselectivity. organic-chemistry.org Another approach uses a combination of pyrenedione and potassium tert-butoxide under visible light to achieve alcohol dehydrogenation, with the resulting aldehyde undergoing in-situ olefination to form a vinyl nitrile, a versatile alkene precursor. organic-chemistry.org
Chemoenzymatic and Biocatalytic Approaches to this compound
Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally benign conditions. Chemoenzymatic strategies combine the best of both worlds, integrating enzymatic reactions with chemical catalysis to create novel and sustainable synthetic routes.
In nature, alkenes are often synthesized from fatty acids through the action of specific enzymes, primarily desaturases. These enzymes are capable of introducing double bonds into saturated hydrocarbon chains with remarkable regio- and stereoselectivity. researchgate.net
The biosynthesis of long-chain alkenes typically begins with fatty acyl-ACP or fatty acyl-CoA precursors. Fatty acid desaturases (FADs) are a class of diiron-containing enzymes that catalyze the O₂-dependent dehydrogenation of these saturated fatty acids. researchgate.net The vast majority of these enzymes, such as the well-studied stearoyl-CoA Δ9-desaturase, introduce a double bond with cis (or Z) stereochemistry. nih.govlibretexts.org The enzyme's active site binds the fatty acid chain in a specific conformation that poises it for the stereoselective removal of two hydrogen atoms to form the cis-double bond. nih.gov
The direct biocatalytic synthesis of a trans (or E) alkene like this compound is more challenging, as enzymes that produce trans-double bonds are less common. However, research has identified certain bifunctional enzymes with this capability. For example, some desaturases also possess conjugase or hydroxylase activity and can generate trans-isomers as part of a more complex reaction cascade. nih.gov A notable example is a tung conjugase/desaturase that can convert a cis-double bond into a conjugated system containing a trans-double bond. nih.gov Furthermore, genetic engineering and enzyme mutation studies are a promising frontier. A mutated castor desaturase was shown to produce a trans-allylic alcohol, indicating that the catalytic machinery can be altered to favor trans-stereochemistry. nih.gov
Chemoenzymatic cascades offer a powerful alternative. A cooperative process could involve a lipase enzyme to hydrolyze triglycerides from plant oils into free fatty acids. nih.gov These fatty acids can then be subjected to a chemical catalytic process, such as a photocatalytic dehydrodecarboxylation, to generate long-chain terminal alkenes. acs.orgnih.gov While this specific process yields terminal alkenes, it illustrates the potential of combining enzymatic steps with novel chemical catalysis to convert renewable biomass into valuable alkenes.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) |
| 1-Dodecyl halide |
| 1-Iodotridecane |
| 1-Tridecene |
| (E)-1-Propenylboronic acid |
| Ethene |
| Ethanol |
| Horner-Wadsworth-Emmons reagent |
| Nickel-hydride |
| Oct-1-ene |
| Palladium(II) acetate (Pd(OAc)₂) |
| Palladium(II) chloride (PdCl₂) |
| Phosphine (e.g., PPh₃, PCy₃) |
| Potassium carbonate (K₂CO₃) |
| Potassium tert-butoxide (KOtBu) |
| Proline |
| Pyrenedione |
| Rhodium |
| Sodium hydroxide (NaOH) |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| Thiouronium ylide |
| Triethylamine (Et₃N) |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |
| Vinyl halide |
| Wittig reagent |
| Zeolite |
Synthetic Methodologies and Stereocontrol in 2e 2 Pentadecene Production
Whole-Cell Biotransformations
The use of whole-cell biocatalysts presents a promising and sustainable approach for the synthesis of alkenes, including internal alkenes like (2E)-2-Pentadecene. This method leverages the intact enzymatic machinery of microorganisms to convert renewable feedstocks into valuable chemicals, often with high specificity and under mild reaction conditions. While specific research focusing exclusively on the whole-cell production of this compound is not extensively documented, the broader field of microbial internal alkene biosynthesis provides significant insights into the potential pathways and organisms that could be harnessed for this purpose.
The primary route for the microbial synthesis of long-chain internal alkenes involves the "head-to-head" condensation pathway, which is catalyzed by the OleABCD enzymatic system. oup.comoup.comnih.govfrontiersin.org This pathway is distinct from the decarboxylation pathways that typically yield terminal alkenes (1-alkenes). oup.comnih.gov
Key Enzymatic Pathway: The OleABCD System
The biosynthesis of internal alkenes in bacteria is predominantly carried out by a four-protein system encoded by the oleABCD genes. oup.com The process involves the condensation of two fatty acyl-thioester molecules to form a long-chain internal alkene. The key steps are as follows:
Condensation: OleA, a thiolase, catalyzes the Claisen condensation of two long-chain fatty acyl-CoAs to form a β-ketoacid. oup.com
Reduction: OleD, an NADPH-dependent reductase, reduces the β-ketoacid to a β-hydroxy carboxylic acid. oup.com
Dehydration and Decarboxylation: OleB and OleC are involved in the subsequent dehydration and decarboxylation steps to yield the final internal alkene. oup.com The exact mechanism and the specific roles of OleB and OleC are still under investigation, but they are essential for the formation of the double bond.
Heterologous expression of the ole gene cluster from various bacteria in hosts like Escherichia coli has successfully demonstrated the production of long-chain internal alkenes. frontiersin.org For instance, expressing the ole cluster from Micrococcus luteus in an E. coli strain engineered for fatty acid overproduction resulted in the synthesis of C27-C29 alkenes. frontiersin.org
Microorganisms in Internal Alkene Production
Several bacterial species have been identified that naturally produce long-chain internal alkenes through the OleABCD pathway. These organisms represent potential candidates for whole-cell biotransformation processes. While not explicitly for this compound, their capabilities in producing other internal alkenes are noteworthy.
| Microorganism | Pathway | Typical Products | Reference |
| Micrococcus luteus | OleABCD | Very-long-chain internal alkenes (e.g., C27:3, C29:3) | oup.comfrontiersin.org |
| Stenotrophomonas maltophilia | OleABCD | Long-chain internal alkenes | researchgate.net |
| Xanthomonas campestris | OleABCD | Long-chain internal alkenes | |
| Rhodococcus species | Diverse (including oxygenases) | Varied (epoxides, hydroxylated compounds) | mdpi.commdpi.com |
This table is interactive. Click on the headers to sort.
Research Findings in Whole-Cell Biotransformations
Research in this area has primarily focused on elucidating the biosynthetic pathways and engineering microbial hosts for improved production of long-chain hydrocarbons.
One of the key challenges in directing whole-cell systems to produce a specific isomer like this compound is controlling the stereochemistry of the double bond. The OleABCD pathway has been shown to produce cis (Z) isomers of internal alkenes. oup.com The stereoselectivity is conferred during the enzymatic reactions, likely during the dehydration and decarboxylation steps catalyzed by OleB and OleC. Achieving the trans (E) configuration, as required for this compound, would likely necessitate protein engineering of the Ole enzymes or the discovery of novel enzyme systems with the desired stereoselectivity.
The genus Rhodococcus is well-known for its versatile metabolic capabilities, including the biotransformation of a wide range of organic compounds. mdpi.comnih.gov While often studied for their role in degradation and hydroxylation, some Rhodococcus strains possess monooxygenases and other enzymes that could potentially be applied to alkene synthesis or modification. mdpi.com For example, styrene (B11656) monooxygenase from Rhodococcus sp. has been used for the epoxidation of alkenes, demonstrating the potential of these organisms in functionalizing hydrocarbon chains. mdpi.com Further exploration of the enzymatic diversity within Rhodococcus and other genera could uncover catalysts for the stereoselective synthesis of (E)-alkenes.
The table below summarizes findings from studies on the microbial production of internal alkenes, which could serve as a basis for developing a whole-cell process for this compound.
| Study Focus | Microorganism(s) | Key Findings & Data | Reference |
| Heterologous Expression of ole Genes | Escherichia coli expressing Micrococcus luteus OleABCD | Production of C27-C29 internal alkenes with 2 or 3 double bonds. Total alkene concentration of 40 µg/L. | frontiersin.org |
| Pathway Elucidation | Stenotrophomonas maltophilia | Identification and characterization of the OleA, OleB, OleC, and OleD proteins and their roles in internal alkene biosynthesis. | researchgate.net |
| Natural Alkene Producers | Micrococcus luteus | Produces iso- and anteiso-branched very-long-chain alkenes with internal double bonds. | oup.com |
This table is interactive. Click on the headers to sort.
Chemical Transformations and Derivatization Studies of 2e 2 Pentadecene
Functionalization Reactions at the Double Bond
The double bond in (2E)-2-Pentadecene is a key functional group that allows for a variety of addition reactions, leading to the formation of new functionalized molecules. These reactions are fundamental in organic synthesis for creating more complex structures. aocs.org
Epoxidation Reactions and Diastereoselectivity
Epoxidation of this compound involves the addition of an oxygen atom across the double bond to form an epoxide, a three-membered ring containing oxygen. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). cureffi.orgresearchgate.net The reaction of this compound with m-CPBA is expected to produce (2R,3S)-2,3-epoxypentadecane as a primary product.
The stereochemistry of the starting alkene influences the stereochemistry of the epoxide product. Due to the planar nature of the double bond, the oxidizing agent can attack from either face. However, the presence of substituents on the alkene can lead to diastereoselectivity, where one diastereomer is formed in preference to the other. cureffi.org In the case of this compound, the long alkyl chain can influence the approach of the epoxidizing agent, potentially leading to a favored diastereomer. Studies on similar long-chain alkenes have shown that diastereoselectivity can be influenced by factors such as the choice of oxidizing agent and the presence of directing groups. organic-chemistry.orgnih.gov
Table 1: Representative Epoxidation of this compound
| Reactant | Reagent | Product | Diastereomeric Excess (d.e.) |
| This compound | m-CPBA | (2R,3S)-2,3-epoxypentadecane | Moderate to high |
Note: The diastereomeric excess can vary based on reaction conditions and the specific epoxidizing agent used.
Hydroboration-Oxidation and Stereochemical Control
Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. masterorganicchemistry.comlscollege.ac.in For this compound, this reaction provides a method to introduce a hydroxyl group with specific regioselectivity and stereochemistry. In the first step, borane (B79455) (BH3), often in a complex with tetrahydrofuran (B95107) (THF), adds across the double bond. chadsprep.comchemistrysteps.com This is followed by oxidation with hydrogen peroxide (H2O2) in a basic solution. masterorganicchemistry.com
A key feature of hydroboration-oxidation is its anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond. lscollege.ac.inlibretexts.org Therefore, the reaction of this compound would be expected to yield primarily 2-pentadecanol. The reaction is also stereospecific, proceeding via a syn-addition of the hydrogen and boron atoms to the same face of the double bond. libretexts.org This stereochemical control is a significant advantage of this method. The use of bulkier borane reagents, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can enhance the regioselectivity of the reaction. lscollege.ac.in
Table 2: Hydroboration-Oxidation of this compound
| Reactant | Reagents | Major Product | Regioselectivity |
| This compound | 1. BH3•THF 2. H2O2, NaOH | 2-Pentadecanol | Anti-Markovnikov |
| This compound | 1. 9-BBN 2. H2O2, NaOH | 2-Pentadecanol | High Anti-Markovnikov |
Dihydroxylation and Related Vicinal Diol Formations
Dihydroxylation is a process that converts an alkene into a vicinal diol, a compound with two hydroxyl groups on adjacent carbon atoms. wikipedia.orglibretexts.org For this compound, this reaction results in the formation of pentadecane-2,3-diol. The stereochemical outcome of the dihydroxylation depends on the reagents used.
Syn-dihydroxylation, which adds both hydroxyl groups to the same face of the double bond, can be achieved using reagents like osmium tetroxide (OsO4) or cold, dilute potassium permanganate (B83412) (KMnO4). libretexts.orglibretexts.org To make the reaction catalytic with respect to the expensive and toxic OsO4, a co-oxidant such as N-methylmorpholine N-oxide (NMO) is often used in what is known as the Upjohn dihydroxylation. wikipedia.org Furthermore, the Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of diols by using a chiral ligand in conjunction with the osmium tetroxide catalyst. wikipedia.orgwikipedia.org
Anti-dihydroxylation, the addition of hydroxyl groups to opposite faces of the double bond, can be accomplished through a two-step procedure involving epoxidation followed by acid-catalyzed ring-opening of the epoxide. libretexts.org
Table 3: Dihydroxylation of this compound
| Reaction Type | Reagents | Product | Stereochemistry |
| Syn-dihydroxylation | OsO4, NMO | (2R,3R)- and (2S,3S)-pentadecane-2,3-diol (racemic) | Syn-addition |
| Sharpless Asymmetric Dihydroxylation | OsO4, AD-mix-β | (2R,3R)-pentadecane-2,3-diol | Enantioselective syn-addition |
| Anti-dihydroxylation | 1. m-CPBA 2. H3O+ | (2R,3S)- and (2S,3R)-pentadecane-2,3-diol (racemic) | Anti-addition |
Selective Hydrogenation and Isomerization Processes
Beyond functionalization, the double bond of this compound can be removed through hydrogenation, and its position within the carbon chain can be altered through isomerization.
Catalytic Hydrogenation Mechanisms and Stereospecificity
Catalytic hydrogenation is a reaction that adds two hydrogen atoms across the double bond of an alkene, resulting in a saturated alkane. libretexts.org In the case of this compound, hydrogenation yields pentadecane. nih.gov This reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel, in the presence of hydrogen gas (H2). libretexts.org
The mechanism involves the adsorption of both the alkene and hydrogen onto the surface of the metal catalyst. The hydrogen atoms are then added to the same face of the double bond, a process known as syn-addition. orgsyn.org While this compound does not have stereocenters that would be affected by this addition to form different stereoisomers, the principle of syn-addition is a fundamental aspect of this reaction's stereospecificity. Homogeneous catalysts, such as Wilkinson's catalyst (tris(triphenylphosphine)rhodium chloride), can also be used for hydrogenation and often offer greater selectivity for specific double bonds in more complex molecules. orgsyn.org
Table 4: Catalytic Hydrogenation of this compound
| Reactant | Catalyst | Product | Conditions |
| This compound | Pd/C | Pentadecane | H2, room temperature, atmospheric pressure |
| This compound | PtO2 | Pentadecane | H2, room temperature, atmospheric pressure |
| This compound | Wilkinson's Catalyst | Pentadecane | H2, benzene, room temperature |
Isomerization Studies of Pentadecene Derivatives
Isomerization of alkenes involves the migration of the double bond to a different position within the carbon chain. For pentadecene, this can lead to a mixture of constitutional isomers. The isomerization of internal alkenes like this compound to terminal alkenes is a "contra-thermodynamic" process, as internal alkenes are generally more stable. uantwerpen.be
Specialized catalysts are required to achieve this transformation. For instance, hydroboration-isomerization can be used to move a double bond from an internal to a terminal position. uantwerpen.be This involves the reversible addition of a borane reagent, with the boron moiety migrating towards the end of the chain due to steric effects. uantwerpen.be Other methods for alkene isomerization include the use of transition metal catalysts, which can facilitate the migration of the double bond under either thermal or photochemical conditions. mit.edu The kinetics of double bond isomerization have been studied for long-chain alkenes, revealing that the process is often stepwise. researchgate.net Recent research has also focused on developing dual catalyst systems for contra-thermodynamic alkene isomerization. mit.edu
Table 5: Potential Isomerization Products of this compound
| Starting Material | Isomerization Condition | Potential Products |
| This compound | Acid or Metal Catalysis | Mixture of pentadecene isomers (e.g., 1-pentadecene (B78149), 3-pentadecene, etc.) |
| This compound | Hydroboration-Isomerization | 1-Pentadecene (after elimination) |
Synthesis of Structurally Related Analogs and Derivatives
The long aliphatic chain and the reactive double bond of this compound serve as strategic points for chemical modification. The synthesis of its analogs and derivatives allows for the systematic study of structure-activity relationships and the development of new chemical entities. Key strategies involve modifying the carbon skeleton, introducing new atoms or functional groups, and isotopic labeling.
Altering the length of the tridecyl chain of this compound can be achieved through several synthetic methodologies. These modifications are crucial for probing the influence of lipophilicity and steric bulk on the molecule's interactions.
Chain Elongation: A primary method for extending the carbon chain is olefin cross-metathesis. This powerful reaction utilizes catalysts, such as Grubbs' second-generation catalyst, to couple this compound with another terminal alkene, effectively elongating the chain while preserving the E-configuration of the double bond. This approach has been successfully applied in the synthesis of complex lipids like sphingosine, where a pentadecene moiety is reacted to build up the required carbon backbone. pnas.orgresearchgate.net
Chain Shortening: Conversely, shortening of the carbon chain is most directly accomplished by oxidative cleavage of the double bond. Ozonolysis, followed by a reductive or oxidative work-up, is a classic and efficient method. This reaction breaks the C2=C3 double bond, yielding two shorter-chain molecules, typically aldehydes or carboxylic acids, depending on the work-up conditions. For instance, the ozonolysis of this compound would yield acetaldehyde (B116499) and tridecanal.
Table 1: Representative Chain Modification Strategies for this compound
| Strategy | Reaction Type | Reactants | Catalyst/Reagent | Product Type |
|---|---|---|---|---|
| Elongation | Olefin Cross-Metathesis | This compound, Terminal Alkene (e.g., 1-hexene) | Grubbs' Catalyst | Longer-chain internal alkene |
| Shortening | Oxidative Cleavage | This compound, Ozone (O₃) | O₃, then Zn/H₂O or (CH₃)₂S | Two shorter-chain aldehydes |
The introduction of heteroatoms (e.g., O, N, S, halogens) or polar functional groups can dramatically alter the physicochemical properties of this compound. mdpi.comtaylorandfrancis.compressbooks.pub Such modifications are typically achieved by targeting the reactive double bond.
A notable example is the synthesis of glycosylated derivatives. Research has shown the successful synthesis of 1-(α-D-galactopyranosyl)-(2E)-pentadec-2-ene, a potent skin penetration enhancer. researchgate.net This demonstrates that large, polar, and heteroatom-rich moieties like carbohydrates can be appended to the pentadecene structure. researchgate.net
Standard alkene functionalization reactions can be readily applied to this compound to introduce a variety of groups across the double bond. These include:
Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) yields an epoxide, introducing an oxygen atom.
Dihydroxylation: Treatment with osmium tetroxide or cold, dilute potassium permanganate produces a vicinal diol (pentadecane-2,3-diol).
Halogenation: Addition of elemental halogens (e.g., Br₂) results in a dihaloalkane (2,3-dibromopentadecane).
Hydrohalogenation: Reaction with hydrogen halides (e.g., HBr) yields a haloalkane (e.g., 3-bromopentadecane, following Markovnikov's rule).
Table 2: Selected Functionalization Reactions of this compound
| Reaction | Reagent | Functional Group Introduced | Product Class |
|---|---|---|---|
| Epoxidation | m-CPBA | Oxirane | Epoxide |
| Syn-Dihydroxylation | OsO₄, NMO | Two Hydroxyls (-OH) | Diol |
| Bromination | Br₂ | Two Bromines (-Br) | Vicinal Dibromide |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | One Hydroxyl (-OH) | Alcohol |
Isotopically labeled analogs of this compound are invaluable tools for mechanistic studies, metabolic tracing, and as internal standards in quantitative analysis. Deuterium (B1214612) (²H or D) is the most common isotope used for this purpose.
The synthesis of deuterated alkenes can be achieved through various routes. One common strategy involves the preparation of a deuterated precursor. For example, the hydrolysis of an appropriate organometallic intermediate (e.g., a Grignard or organolithium reagent) with heavy water (D₂O) is a standard method for introducing deuterium. organic-chemistry.orgiaea.org Specifically for this compound, a deuterated analog, (E)-[1,2-D₂]-1-pentadecene, has been synthesized and used in metabolic studies, indicating the feasibility of isotopic labeling at the double bond. asm.org Other methods include acid-catalyzed hydrogen-deuterium exchange reactions, which can be used to label specific positions on the molecule. researchgate.net
Table 3: Examples of Deuterated this compound Analogs and Synthetic Approaches
| Labeled Analog | Position of Deuterium | Potential Synthetic Route |
|---|---|---|
| (2E)-[1,1,1-D₃]-2-Pentadecene | C1 Methyl Group | Reaction of a C14 alkyl magnesium bromide with deuterated acetaldehyde, followed by dehydration. |
| (2E)-[2-D]-2-Pentadecene | C2 Vinylic Position | Wittig reaction using a deuterated phosphonium (B103445) ylide. |
| (2E)-[3-D]-2-Pentadecene | C3 Vinylic Position | Reduction of a 2-pentadecyne (B14657740) precursor with a deuterium source. |
| (E)-[1,2-D₂]-1-pentadecene | C1 and C2 Positions | As documented in scientific literature for metabolic studies. asm.org |
Mechanistic Studies of Reaction Pathways Involving this compound
Understanding the mechanisms of reactions that form or consume this compound is fundamental to controlling reaction outcomes and predicting chemical behavior.
A primary pathway for the formation of this compound is through an E2 (bimolecular elimination) reaction. pressbooks.pub This mechanism involves the concerted removal of a proton and a leaving group from an appropriate precursor, such as 2-halopentadecane or 3-halopentadecane. The stereochemical outcome of the E2 reaction is highly dependent on the conformation of the substrate. To form the (E)-isomer selectively, the proton and the leaving group must be in an anti-periplanar arrangement in the transition state. chemistrydocs.comyoutube.com This specific spatial orientation ensures the correct orbital overlap to form the π-bond of the trans-alkene. pressbooks.pub
Reactions involving the double bond of this compound typically proceed through an electrophilic addition mechanism. In this pathway, an electrophile (E⁺) is attracted to the electron-rich C=C double bond, forming a carbocation intermediate at the more stable position (C3). This intermediate is then rapidly attacked by a nucleophile (Nu⁻) to yield the final addition product.
Free-radical mechanisms are also relevant, particularly for the anti-Markovnikov addition of HBr in the presence of peroxides. chemistrydocs.com This reaction is initiated by the formation of a bromine radical, which adds to the double bond to form the more stable carbon radical (at C3), followed by hydrogen abstraction from HBr to complete the reaction. Furthermore, mechanistic studies on the closely related isomer, 1-pentadecene, have shown that it can undergo oligomerization under high pressure through a diffusion-controlled reaction pathway. researchgate.net
Advanced Analytical and Spectroscopic Methodologies for 2e 2 Pentadecene Characterization
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for separating (2E)-2-Pentadecene from complex mixtures and for determining its purity. These techniques leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The development of a robust GC-MS method is critical for its accurate identification and quantification.
Method Parameters:
The separation is typically achieved on a capillary column, with the choice of stationary phase being crucial. Non-polar columns are often employed for the analysis of hydrocarbons. The temperature program, carrier gas flow rate, and injection mode are optimized to achieve good resolution and peak shape. For instance, a common approach involves an initial oven temperature followed by a ramp to a higher temperature to ensure the elution of the long-chain alkene. mdpi.com
Identification and Data Analysis:
The mass spectrometer fragments the eluted this compound molecules into a characteristic pattern of ions. This mass spectrum serves as a molecular fingerprint. The molecular ion peak ([M]⁺) for this compound (C₁₅H₃₀) would be observed at a mass-to-charge ratio (m/z) of 210.4. nist.govnist.govnih.gov The fragmentation pattern is then compared against spectral libraries, such as the National Institute of Standards and Technology (NIST) database, for confirmation of its identity. nih.gov The retention time from the gas chromatogram provides an additional layer of identification. In some cases, this compound has been identified as a component in natural extracts using GC-MS. nih.govbotanyjournals.comiiste.org
Table 1: Illustrative GC-MS Method Parameters for Alkene Analysis
| Parameter | Value/Description |
| Column | Capillary column (e.g., DB-1, DB-Wax) researchgate.net |
| Injector Temperature | 250 °C mdpi.com |
| Oven Program | Initial temp. 60°C, ramp at 5°C/min to 300°C, hold for 8 min mdpi.com |
| Carrier Gas | Helium or Nitrogen mdpi.com |
| Ionization Mode | Electron Impact (EI), 70 eV scielo.br |
| Mass Range | 50-550 amu scielo.br |
High-Performance Liquid Chromatography (HPLC) Applications
While GC-MS is well-suited for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a valuable alternative, particularly for the separation of isomers or when dealing with less volatile matrices.
Methodology:
For non-polar compounds like this compound, reversed-phase HPLC (RP-HPLC) is a common choice. mdpi.com This technique utilizes a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase. mdpi.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Normal-phase HPLC (NP-HPLC) on an amino-modified silica (B1680970) gel column with a non-polar mobile phase like n-heptane can also be employed to separate alkenes from more polar compounds like aromatic hydrocarbons. researchgate.net
Detection:
A significant challenge in the HPLC analysis of alkenes is their lack of a strong chromophore, making UV detection difficult. pnas.org To overcome this, a Diode Array Detector (DAD) can be used, integrating the signal over a range of UV wavelengths (e.g., 207-240 nm) to enhance sensitivity for alkenes. researchgate.net Another approach is the use of an Evaporative Light Scattering Detector (ELSD), which is a "universal" detector that can detect any non-volatile analyte. pnas.org
Chiral Gas Chromatography for Enantiomeric Purity (if applicable to derived chiral centers)
This compound itself is not chiral. However, if it were to be functionalized at a position that creates a chiral center, for example, through hydroxylation to form a pentadecenol, then chiral gas chromatography would be essential for separating the resulting enantiomers.
Principle:
Chiral GC utilizes a stationary phase that is itself chiral, often a cyclodextrin (B1172386) derivative. mdpi.comresearchgate.net This chiral stationary phase interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and allowing for their separation and quantification. This technique is crucial for determining the enantiomeric excess (ee) of a chiral product. mst.edursc.org The choice of the specific chiral column is critical and often requires screening of different columns to achieve optimal separation. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Advanced 1H and 13C NMR Techniques for Stereoisomer Differentiation
NMR spectroscopy is particularly powerful in distinguishing between geometric isomers like (E)- and (Z)-2-pentadecene.
¹H NMR Spectroscopy:
The key to differentiating the (E) and (Z) isomers lies in the coupling constants (J-values) of the vinylic protons. reddit.com In the (2E) isomer, the two olefinic protons are in a trans relationship, which typically results in a larger coupling constant (¹¹⁻¹⁸ Hz) compared to the cis relationship in the (2Z) isomer (6-14 Hz). libretexts.org The chemical shifts of the vinylic protons are also distinct for each isomer due to their different electronic environments. tutorchase.com The vinylic protons in alkenes generally appear in the downfield region of the spectrum, typically between 5.5 and 7.5 ppm. wpmucdn.com
¹³C NMR Spectroscopy:
The carbon atoms of the double bond in alkenes appear in a characteristic region of the ¹³C NMR spectrum, generally between 100 and 170 ppm. libretexts.org The chemical shifts of the carbons in the double bond and the adjacent allylic carbons can also differ between the (E) and (Z) isomers, providing another method for differentiation. Generally, ¹³C NMR provides direct information about the carbon skeleton of the molecule. bhu.ac.in
Table 2: Typical NMR Data Ranges for Alkenes
| Nucleus | Chemical Shift (ppm) | Coupling Constant (Hz) |
| ¹H (Vinylic) | 5.5 - 7.5 wpmucdn.com | trans (E): 11-18, cis (Z): 6-14 libretexts.org |
| ¹³C (Vinylic) | 100 - 170 libretexts.org | N/A |
2D NMR Experiments (COSY, HSQC, HMBC) for Structural Elucidation
Two-dimensional (2D) NMR experiments are instrumental in piecing together the complete structure of this compound by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy):
The ¹H-¹H COSY experiment identifies protons that are coupled to each other. sdsu.edu For this compound, cross-peaks would be observed between the vinylic protons and the protons on the adjacent carbons (C1 and C4), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence):
The HSQC experiment correlates protons directly to the carbons they are attached to. columbia.edu This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. columbia.edu For example, the vinylic proton signals would show correlations to the vinylic carbon signals in the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation):
By combining the information from these advanced analytical and spectroscopic techniques, a complete and unambiguous characterization of this compound can be achieved, ensuring its identity, purity, and stereochemical integrity.
Mass Spectrometry (MS) Approaches for Molecular Weight and Fragmentation Analysis
Mass spectrometry is indispensable for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The molecular formula is C15H30, corresponding to a nominal mass of 210 Da. nist.govnist.gov
Electron Ionization (EI) is a high-energy ("hard") ionization technique that typically results in the formation of a molecular ion (M+•) and extensive fragmentation. uni-saarland.de For long-chain alkenes like this compound, the molecular ion peak at m/z 210 may be weak or even absent. The fragmentation pattern is characterized by a series of carbocation clusters separated by 14 Da (corresponding to CH2 units). A key fragmentation pathway for alkenes is allylic cleavage, which for this compound would lead to the formation of a stabilized allylic cation. rutgers.edujove.com
Chemical Ionization (CI) is a "softer" ionization method that imparts less energy to the analyte molecule, resulting in significantly less fragmentation. Using a reagent gas like methane (B114726) or isobutane, CI typically produces a protonated molecule, [M+H]+, which is observed as the base peak or a very prominent peak in the spectrum. For this compound, this would appear at m/z 211 (210 + 1), providing clear and unambiguous confirmation of the molecular weight. acs.org
High-Resolution Mass Spectrometry (HRMS) measures mass-to-charge ratios with very high accuracy (typically to within 5 ppm), allowing for the determination of the exact mass of an ion. This capability enables the calculation of a unique elemental composition, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different atomic compositions). mdpi.com This is crucial for confirming that the molecular formula of the analyte is indeed C15H30.
Interactive Table: HRMS Data for this compound and Potential Isobars
| Molecular Formula | Exact Mass (Da) | Nominal Mass (Da) | Mass Difference from C15H30 (mDa) |
|---|---|---|---|
| C15H30 | 210.23475 | 210 | 0 |
| C14H26O | 210.19837 | 210 | -36.38 |
| C13H22O2 | 210.16198 | 210 | -72.77 |
Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. mdpi.comrsc.org In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion at m/z 210 from EI or the protonated molecule at m/z 211 from CI) is mass-selected in the first stage of the mass spectrometer. This isolated ion is then subjected to fragmentation, often through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second stage. mdpi.com The resulting product ion spectrum provides detailed information about the structure of the precursor. While MS/MS of the native alkene can provide some structural clues, derivatization is often employed to pinpoint the exact location of the double bond. For example, derivatization with dimethyl disulfide (DMDS) creates an adduct that, upon fragmentation in the mass spectrometer, cleaves specifically at the carbon-carbon bond where the double bond was originally located, providing definitive evidence for the C2-C3 position. researchgate.net
Vibrational Spectroscopy (IR and Raman) Methodologies for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. photothermal.commt.com For this compound, these methods are key to identifying the alkene functional group and confirming its trans (E) configuration.
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared light due to vibrations that cause a change in the molecule's dipole moment. photothermal.com The most diagnostic peak for the trans configuration of the double bond in this compound is the strong C-H out-of-plane bending vibration, which appears around 965 cm⁻¹. Other expected peaks include C-H stretching from the aliphatic chain (just below 3000 cm⁻¹) and from the vinylic carbons (just above 3000 cm⁻¹). The C=C stretching vibration for a nearly symmetrical trans-alkene is often very weak or absent in the IR spectrum (~1670 cm⁻¹) due to the small change in dipole moment during the vibration.
Raman Spectroscopy : Raman spectroscopy measures the inelastic scattering of light, with signals arising from vibrations that cause a change in the molecule's polarizability. photothermal.com It is highly complementary to IR. The C=C stretching vibration at ~1670 cm⁻¹, which is weak in the IR spectrum, gives a strong signal in the Raman spectrum. thermofisher.com This makes the combination of IR and Raman spectroscopy a powerful tool for identifying the alkene functional group.
Interactive Table: Key Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | IR Intensity | Raman Intensity | Notes |
|---|---|---|---|---|
| Vinylic C-H Stretch | ~3020-3010 | Medium | Medium | Characteristic of C-H bonds on a C=C double bond. |
| Aliphatic C-H Stretch | ~2960-2850 | Strong | Strong | From the long C13H27 alkyl chain. |
| C=C Stretch | ~1670 | Very Weak / Inactive | Strong | The symmetrical nature of the trans bond makes this IR-inactive but Raman-active. thermofisher.com |
| CH2 Scissoring | ~1465 | Medium | Medium | Bending vibration of the methylene (B1212753) groups. |
X-ray Crystallography of Derivatives for Absolute Configuration Assignment (if crystalline derivatives are obtained)
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. encyclopedia.pub However, since this compound is an oil at ambient temperatures, it cannot be analyzed directly. To overcome this limitation, the molecule must first be converted into a stable, crystalline derivative. acs.org
A highly effective method for the structural assignment of alkenes is derivatization with osmium tetroxide (OsO4) in the presence of a ligand such as tetramethylethylenediamine (TMEDA). acs.orgchemrxiv.orgresearchgate.net This reaction forms a stable, crystalline osmate(VI) ester adduct. The heavy osmium atom in the derivative facilitates the crystallographic analysis, making it easier to solve the crystal structure and determine the absolute configuration if chiral centers are present. acs.orgacs.org For this compound, X-ray analysis of its osmate ester derivative would provide unambiguous proof of the double bond's location at the C2 position and would definitively confirm the E (trans) geometry of the substituents across the double bond. acs.orgresearchgate.net
Biological and Ecological Roles of 2e 2 Pentadecene in Non Human Systems
Role in Chemical Ecology and Interspecies Communication
(2E)-2-Pentadecene participates in the chemical language that mediates interactions between different species. This includes its function as a pheromone or allomone in insects and its potential involvement in the complex chemical dialogues between plants and microorganisms.
While direct research on the specific isomer this compound is limited, studies on the closely related compound 1-pentadecene (B78149) provide significant insights into the pheromonal and allomonal activities of pentadecenes in insects. These compounds are often components of defensive secretions.
In the red flour beetle, Tribolium castaneum, 1-pentadecene is a major component of the volatile organic compounds released from their prothoracic and abdominal glands as a defensive measure against predators. nih.gov Similarly, in other species of the genus Tribolium, such as T. confusum, 1-pentadecene is secreted as a major defensive compound alongside various benzoquinones and other hydrocarbons. nih.gov
The granary weevil, Sitophilus granarius, also produces 1-pentadecene, which has been identified as a compound indicating infestation. Behavioral assays have shown that 1-pentadecene can act as a repellent to this species at certain concentrations. mdpi.com Interestingly, for T. castaneum, low concentrations of 1-pentadecene have been observed to have an attractive effect, while higher concentrations are repellent. mdpi.com This dose-dependent response highlights the complexity of chemical signaling in insects. The defensive secretions of some stink bugs (Heteroptera) have also been found to contain pentadecane, a related saturated hydrocarbon, suggesting a conserved role for these long-chain hydrocarbons in insect defense. researchgate.net
Table 1: Documented Pheromonal or Allomonal Activity of Pentadecene in Insects
| Insect Species | Compound | Observed Role | Behavioral Response |
|---|---|---|---|
| Red Flour Beetle (Tribolium castaneum) | 1-Pentadecene | Defensive Allomone | Repellent to predators; dose-dependent attraction/repulsion of conspecifics. nih.govmdpi.com |
| Confused Flour Beetle (Tribolium confusum) | 1-Pentadecene | Defensive Secretion Component | Part of a chemical defense blend. nih.gov |
| Granary Weevil (Sitophilus granarius) | 1-Pentadecene | Allomone | Repellent at tested concentrations. mdpi.com |
| Thaumastella spp. (a primitive Pentatomoidea) | Pentadecane | Defensive Secretion Component | Part of a complex chemical defense mixture. researchgate.net |
Allelochemicals are compounds produced by one organism that affect the growth, survival, or reproduction of another. In the context of plant-microbe interactions, volatile organic compounds (VOCs) play a crucial role. slu.seresearchgate.netnih.gov Research has indicated that pentadecene may be involved in these complex interactions.
A study screening bacterial volatiles for their effect on plant growth identified pentadecene as one of the compounds with promising results in stimulating the growth of Arabidopsis thaliana. frontiersin.org This suggests a potential role for pentadecene, produced by soil or plant-associated bacteria, in promoting plant development, thus acting as a beneficial allelochemical. The rhizosphere, the soil region directly influenced by root secretions, is a hub of such chemical communication, where microbial VOCs can significantly impact plant health and growth. slu.se
Table 2: Reported Allelochemical Effects of Pentadecene in Plant-Microbe Systems
| Producing Organism (Example) | Compound | Receiving Organism | Observed Effect |
|---|---|---|---|
| Various Bacterial Species | Pentadecene | Arabidopsis thaliana | Plant growth stimulation. frontiersin.org |
Currently, there is no scientific literature available that directly implicates this compound or other long-chain hydrocarbons as primary signaling molecules or modulators in microbial quorum sensing pathways. The known chemical structures of quorum sensing autoinducers are distinct from that of this compound.
Biotransformation and Metabolism in Lower Organisms
Lower organisms, particularly microbes and insects, have evolved sophisticated enzymatic systems to metabolize lipophilic compounds like this compound, either for detoxification or as a source of carbon and energy.
Microbial Degradation Pathways and Metabolites
In microbial ecosystems, hydrocarbons represent a significant source of carbon. caister.com Various bacterial and fungal strains are capable of degrading aliphatic hydrocarbons. nih.gov The degradation of this compound is expected to follow established pathways for alkene metabolism. The process is initiated by the introduction of oxygen into the molecule, a step typically catalyzed by monooxygenase or dioxygenase enzymes.
The primary routes for initiating degradation would likely involve:
Oxidation at the double bond: This would form an epoxide, (2,3-epoxypentadecane), which is then hydrolyzed by an epoxide hydrolase to a diol (pentadecane-2,3-diol).
Allylic hydroxylation: Oxidation could occur at the carbon atom adjacent to the double bond.
Terminal oxidation: The terminal methyl group at either end of the molecule could be hydroxylated to form a primary alcohol.
Following these initial oxidation steps, the resulting alcohols and diols are further oxidized by dehydrogenases to form aldehydes and then carboxylic acids. The resulting pentadecanoic acid or related fatty acids can then enter the central metabolic pathway of β-oxidation, where the fatty acid chain is sequentially cleaved to produce acetyl-CoA units. researchgate.net These units are then mineralized to carbon dioxide and water through the Krebs cycle, providing energy for the microorganism. researchgate.net Genera such as Pseudomonas, Bacillus, and Acidomonas are known for their ability to degrade various hydrocarbons and would be candidate organisms for the breakdown of this compound. nih.govnih.gov
Table 2: Hypothetical Microbial Degradation Pathway for this compound
| Step | Enzymatic Process | Key Enzyme Class | Intermediate/Product |
| 1. Initial Oxidation | Functionalization of the alkene | Monooxygenase / Dioxygenase | Epoxide, Diol, or Alcohol |
| 2. Dehydrogenation | Oxidation of alcohol groups | Alcohol Dehydrogenase / Aldehyde Dehydrogenase | Aldehyde, then Carboxylic Acid (Fatty Acid) |
| 3. Central Metabolism | Sequential breakdown of the fatty acid chain | Acyl-CoA Synthetase, Acyl-CoA Dehydrogenase, etc. | Acetyl-CoA |
| 4. Mineralization | Final oxidation to inorganic products | Krebs Cycle Enzymes | CO₂, H₂O |
Enzymatic Transformations in Insect Detoxification Systems
Insects routinely encounter potentially toxic lipophilic compounds, such as plant secondary metabolites, and have developed a multi-phase detoxification system to manage them. nih.govnumberanalytics.com The metabolism of this compound in an insect would involve a series of enzymatic reactions designed to increase its polarity and facilitate its excretion. mpg.de
Phase I: Functionalization This initial phase involves the chemical modification of the compound, primarily through oxidation, catalyzed by cytochrome P450 monooxygenases (P450s). mpg.demdpi.com P450s would likely attack this compound by epoxidizing the double bond or hydroxylating the chain, similar to the initial steps in microbial degradation. mdpi.com This functionalization introduces a reactive "handle" onto the molecule for subsequent reactions.
Phase II: Conjugation The functionalized metabolites from Phase I are then conjugated to endogenous, water-soluble molecules. mpg.de This process dramatically increases their hydrophilicity. Key enzymes in this phase include UDP-glycosyltransferases (UGTs), which attach a sugar moiety, and glutathione-S-transferases (GSTs), which conjugate glutathione. nih.govmpg.de For the hydroxylated or epoxidized metabolites of this compound, UGTs would be the likely conjugating enzymes, forming a glycoside. nih.gov
Phase III: Excretion The water-soluble conjugates are actively removed from cells and excreted from the insect's body by membrane-bound transport proteins, such as ATP-binding cassette (ABC) transporters. mdpi.comresearchgate.net
Table 3: Insect Detoxification Phases for this compound
| Detoxification Phase | Primary Enzyme Superfamily | Action on this compound or its Metabolite |
| Phase I (Functionalization) | Cytochrome P450s (P450) | Oxidation (e.g., epoxidation, hydroxylation) to create a more polar metabolite. mpg.demdpi.com |
| Phase II (Conjugation) | UDP-Glycosyltransferases (UGT) | Addition of a sugar group to the hydroxylated metabolite, increasing water solubility. nih.gov |
| Phase III (Transport) | ATP-Binding Cassette (ABC) Transporters | Export of the water-soluble conjugated metabolite from cells for excretion. mdpi.comresearchgate.net |
Ecological Significance within Specific Ecosystems
The role of this compound in the environment is context-dependent, varying significantly between terrestrial and aquatic ecosystems.
In terrestrial ecosystems, long-chain hydrocarbons can function as semiochemicals that mediate plant-insect interactions. nih.govresearchgate.net As a volatile organic compound (VOC), this compound could be a component of a plant's floral scent or herbivore-induced volatile profile. nih.gov Such chemical signals are crucial for insects in locating host plants, nectar sources, or sites for oviposition. nih.govwur.nl Therefore, this compound could play a role in attracting pollinators or, conversely, repelling or attracting herbivores and their natural enemies, thereby influencing community structure. wur.nl
In marine ecosystems, hydrocarbons are often introduced as pollutants. Their presence can have wide-ranging effects on the food web. wur.nl Studies on other polycyclic aromatic hydrocarbons (PAHs) have shown they can cause sublethal effects in fish, including DNA damage and alterations to membrane lipid composition. wur.nl At lower trophic levels, hydrocarbons can impact the structure and function of microbial, phytoplankton, and zooplankton communities. wur.nl Conversely, for some specialized marine microorganisms, such as hydrocarbon-degrading bacteria (HCB), this compound would represent a valuable carbon and energy source, fueling microbial productivity in oligotrophic environments. caister.com The microbial degradation of such compounds is a critical process in the bioremediation of hydrocarbon-contaminated marine habitats. caister.com
Computational and Theoretical Investigations of 2e 2 Pentadecene
Molecular Modeling and Conformational Analysis
Molecular modeling provides critical insights into the three-dimensional structure and flexibility of (2E)-2-pentadecene. The long tridecyl chain attached to the double bond allows for a vast number of possible conformations, which can be explored computationally.
Force Field Calculations and Energy Minimization
Force field methods, also known as molecular mechanics, are a cornerstone of computational chemistry for large molecules. wustl.edu These methods approximate a molecule as a collection of atoms held together by springs, using a set of potential energy functions—the force field—to calculate the total energy of a given conformation. wustl.edu Commonly used force fields for hydrocarbons include AMBER, CHARMM, and OPLS (Optimized Potentials for Liquid Simulations). uci.edunih.gov
The total potential energy (E_total) in a typical force field is a sum of bonded and non-bonded terms: E_total = E_bond + E_angle + E_torsion + E_non-bonded
Energy minimization algorithms systematically alter the geometry of the molecule to find a local or global energy minimum on the potential energy surface, representing a stable conformation. For this compound, this process would identify the most likely shapes the molecule adopts, such as folded or extended chain conformations. While specific parameters for this compound are not published, transferable parameters from force fields developed for long-chain alkanes and alkenes, like the TraPPE-UA (Transferable Potentials for Phase Equilibria-United Atom) force field, can be applied. researchgate.netcore.ac.ukosti.gov
Table 1: Representative Potential Energy Terms in a Molecular Mechanics Force Field This table is illustrative and does not represent actual calculated values for this compound.
| Energy Term | Description | Functional Form Example |
|---|---|---|
| Bond Stretching | Energy required to stretch or compress a bond from its equilibrium length. | k_b(r - r_0)² |
| Angle Bending | Energy required to bend the angle between three connected atoms. | k_θ(θ - θ_0)² |
| Torsional (Dihedral) | Energy associated with rotation around a bond, describing steric and electronic effects. | Σ V_n[1 + cos(nφ - γ)] |
| Non-bonded (van der Waals) | Short-range repulsive and long-range attractive forces between atoms not directly bonded. | Lennard-Jones Potential: 4ε[(σ/r)¹² - (σ/r)⁶] |
Molecular Dynamics Simulations for Dynamic Behavior
To understand how this compound behaves over time, molecular dynamics (MD) simulations are employed. MD simulations solve Newton's equations of motion for each atom in the system, providing a trajectory that reveals the molecule's dynamic properties. nih.gov These simulations are particularly valuable for studying long-chain molecules like this compound, which can be modeled to understand properties like lipid mixing, membrane formation, and diffusion. mdpi.comacs.org
An MD simulation of this compound would typically involve placing one or more molecules in a simulation box, often with a solvent like water or a hydrocarbon, under periodic boundary conditions. uci.edu The simulation would track the molecule's conformational changes, interactions with its environment, and collective behaviors over timescales from nanoseconds to microseconds. acs.org While no specific MD studies on this compound were found, the methodologies are well-established for similar long-chain lipids and hydrocarbons. nih.govacs.org
Quantum Chemical Calculations
Quantum chemical calculations, based on solving approximations to the Schrödinger equation, provide a more fundamental and detailed description of molecular properties than force fields. These methods are computationally intensive but offer high accuracy. nih.gov
Electronic Structure Calculations for Reactivity Predictions
Electronic structure methods, particularly Density Functional Theory (DFT), are used to predict the reactivity of molecules. researchgate.net By calculating the distribution of electrons, one can identify reactive sites. Key indicators include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy gap between HOMO and LUMO indicates the molecule's chemical stability. For alkenes, the HOMO is typically associated with the π-bond of the C=C double bond, making it susceptible to attack by electrophiles. ucl.ac.uk
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. For this compound, the region around the C=C double bond would show a higher electron density (negative potential), marking it as a nucleophilic center.
Although specific DFT calculations for this compound are not available in the reviewed literature, the principles are well-established for long-chain hydrocarbons and alkenes. ucl.ac.ukwhiterose.ac.uk
Table 2: Conceptual DFT-Based Reactivity Descriptors This table explains key concepts used to predict reactivity. Actual values for this compound would require specific calculations.
| Descriptor | Definition | Relevance to this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the tendency to donate electrons. The π-orbital of the double bond constitutes the HOMO. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | A smaller gap suggests higher reactivity. |
| Chemical Potential (μ) | A measure of the escaping tendency of electrons from a system. | Related to electronegativity. |
| Hardness (η) | A measure of resistance to change in electron distribution. | A "soft" molecule with a small HOMO-LUMO gap is more reactive. |
| Electrophilicity Index (ω) | A global measure of electrophilic power. | Quantifies the molecule's ability to act as an electrophile. |
Spectroscopic Property Predictions (e.g., NMR chemical shifts, vibrational frequencies)
Quantum chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and structural elucidation of compounds. nih.govresearchgate.net
NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. nih.govresearchgate.netarxiv.org While specific predictions for this compound are not published, data from its shorter analogue, (E)-2-pentene, can provide a basis for estimation. The chemical shifts for the protons and carbons near the double bond in this compound are expected to be very similar to those in (E)-2-pentene. The long alkyl chain would primarily affect the signals of the terminal methyl group and the methylene (B1212753) groups further away from the double bond, which would have shifts typical of long-chain alkanes.
Table 3: Comparison of Experimental ¹H NMR Chemical Shifts (ppm) for (E)-2-Pentene and Hypothetical Predicted Shifts for this compound This table uses known data for a smaller analogue to illustrate the expected NMR signals for this compound.
| Proton Assignment | (E)-2-Pentene (Experimental) | This compound (Hypothetical) | Reasoning for Prediction |
|---|---|---|---|
| CH₃-C= | ~1.6-1.7 ppm | ~1.6-1.7 ppm | Environment is nearly identical. |
| =CH- | ~5.4-5.5 ppm | ~5.4-5.5 ppm | Environment is nearly identical. |
| =CH-CH₂- | ~5.4-5.5 ppm | ~5.4-5.5 ppm | Environment is nearly identical. |
| =C-CH₂- | ~1.9-2.0 ppm | ~1.9-2.0 ppm | Environment is nearly identical. |
| -(CH₂)₁₀- | N/A | ~1.2-1.4 ppm | Typical chemical shift for a long alkyl chain. |
Vibrational Frequencies: Theoretical calculations can predict the frequencies of molecular vibrations, which correspond to the absorption bands observed in Infrared (IR) and Raman spectroscopy. capes.gov.br For this compound, characteristic vibrational modes would include:
=C-H stretch: Around 3000-3100 cm⁻¹ libretexts.orgmvpsvktcollege.ac.in
C-H stretch (alkyl): Around 2850-3000 cm⁻¹ mvpsvktcollege.ac.in
C=C stretch: Around 1660-1675 cm⁻¹ for a trans-disubstituted alkene. libretexts.orgacenet.edu
=C-H bend (out-of-plane): A strong band around 960-975 cm⁻¹, which is highly characteristic of a trans C-H wag. libretexts.org
Anharmonic calculations are often required for better agreement with experimental spectra of flexible molecules like long-chain hydrocarbons. capes.gov.brdavuniversity.org
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. utexas.edu A key aspect of this is locating the transition state (TS)—the highest energy point along the reaction coordinate. schoolwires.net The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. libretexts.org
For this compound, a characteristic reaction is the electrophilic addition across the double bond. msu.edu For example, in the addition of a hydrogen halide (HX), the reaction proceeds via a two-step mechanism:
The alkene's π-bond (nucleophile) attacks the electrophilic hydrogen of HX, forming a carbocation intermediate and a halide ion. This is typically the rate-determining step. msu.edu
The halide ion attacks the carbocation, forming the final product.
Computational methods can model the geometries and energies of the reactants, the carbocation intermediate, the transition states for both steps, and the final product. schoolwires.netchemrxiv.org This analysis can predict which of the two possible carbocations (at C2 or C3) is more stable, thus explaining the regioselectivity of the reaction (Markovnikov's rule). msu.edu While specific transition state analyses for this compound are not found in the search results, the methodology is a standard and powerful application of quantum chemistry to understand alkene reactivity. researchgate.netchemrxiv.org
Computational Elucidation of Synthetic Pathways
The synthesis of specific alkene isomers like this compound presents challenges in controlling regioselectivity and stereoselectivity. Computational chemistry offers powerful tools to predict reaction outcomes, optimize reaction conditions, and understand mechanistic details, thereby guiding the development of efficient synthetic routes. nih.gov
Modern computational approaches, such as Density Functional Theory (DFT) and ab initio methods, can be employed to model proposed synthetic pathways. d-nb.info For instance, in a potential synthesis of this compound via a Wittig reaction or a Julia olefination, computational models could predict the transition state energies for the formation of both the (E) and (Z) isomers, thus providing insight into the expected stereoselectivity. mdpi.com
Furthermore, computer-assisted synthesis design has evolved from rule-based systems to sophisticated network-searching algorithms and machine learning models. nih.gov These tools can analyze vast reaction databases to propose novel and efficient synthetic routes to a target molecule like this compound. By taking into account factors such as the cost of starting materials and the popularity of certain reactions, these programs can rank potential pathways, saving significant time and resources in experimental validation.
A hypothetical computational workflow for a proposed synthesis of this compound is outlined in Table 1.
Table 1: Hypothetical Computational Workflow for a Proposed Synthetic Pathway to this compound
| Step | Computational Method | Objective |
|---|---|---|
| 1. Retrosynthetic Analysis | Rule-based and network-searching algorithms | Identify potential disconnections and precursor molecules. |
| 2. Reaction Modeling | Density Functional Theory (DFT), Hartree-Fock methods | Calculate transition state energies, reaction barriers, and product stabilities for key steps. |
| 3. Stereoselectivity Prediction | Conformational analysis and transition state modeling | Predict the ratio of (E) to (Z) isomers in stereoselective reactions. |
| 4. Catalyst Design | DFT and molecular mechanics (MM) | In silico screening of catalysts to improve yield and selectivity in reactions like cross-coupling. d-nb.info |
| 5. Solvent Effects | Solvation models (e.g., PCM) | Evaluate the influence of different solvents on reaction kinetics and thermodynamics. |
For example, the selective hydroformylation of long-chain internal alkenes to produce linear aldehydes is a known industrial challenge due to isomerization. acs.org Computational studies using DFT and hybrid ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) methods can be used to investigate the isomerization mechanism and the role of the catalyst, which could be relevant for synthesizing precursors to this compound. acs.org
Modeling of Biosynthetic Steps
Several microorganisms are known to produce long-chain alkenes, and understanding their biosynthetic pathways is crucial for potential biotechnological applications. biofueljournal.com The biosynthesis of terminal olefins, such as 1-pentadecene (B78149), has been studied in bacteria like Jeotgalicoccus species. asm.orggsartor.org These pathways often involve enzymes like P450 fatty acid decarboxylases. asm.orggsartor.org While this compound is an internal alkene, its biosynthesis would likely proceed through modifications of fatty acid metabolism.
Computational modeling can play a significant role in elucidating the mechanisms of the enzymes involved in such biosynthetic pathways. Homology modeling, for instance, can be used to predict the three-dimensional structure of a novel enzyme based on its amino acid sequence and its similarity to enzymes with known structures. asm.orggsartor.org This was demonstrated in the study of OleTJE, a P450 fatty acid decarboxylase, where homology modeling provided insights into structural determinants that distinguish it from fatty acid hydroxylases. asm.orggsartor.org
Once a structural model of a putative enzyme for this compound biosynthesis is obtained, molecular docking and molecular dynamics (MD) simulations can be employed to study the binding of substrates and the catalytic mechanism. These simulations can reveal key amino acid residues involved in substrate recognition and catalysis, which can then be targeted for site-directed mutagenesis to alter the enzyme's activity or substrate specificity.
A potential biosynthetic pathway to this compound could involve the desaturation and subsequent decarboxylation of a C16 fatty acid. Computational modeling could be applied to each hypothetical step as detailed in Table 2.
Table 2: Hypothetical Computational Modeling of this compound Biosynthesis
| Biosynthetic Step | Enzyme Class (Hypothetical) | Computational Approach | Research Goal |
|---|---|---|---|
| 1. Fatty Acid Elongation | Fatty Acid Synthase (FAS) | Quantum Mechanics/Molecular Mechanics (QM/MM) | Model the condensation and reduction cycles leading to the C16 acyl chain. |
| 2. Desaturation | Desaturase | Homology modeling, molecular docking | Predict the enzyme structure and model the introduction of a double bond at the C2 position of the fatty acid precursor. |
| 3. Decarboxylation/Reduction | Decarboxylase or Reductase | MD simulations, QM/MM | Elucidate the mechanism of removing the carboxyl group to form the final alkene product. |
Such computational studies are instrumental in the field of synthetic biology, where the goal is to engineer microorganisms for the production of valuable chemicals like biofuels and specialty chemicals. researchgate.netoup.com
Structure-Activity Relationship (SAR) Studies via In Silico Methods (for biological roles)
Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry and materials science, aiming to correlate the chemical structure of a compound with its biological activity or physical properties. mdpi.comnih.gov In silico SAR methods use computational models to predict the activity of novel compounds, thereby accelerating the discovery process and reducing the need for extensive experimental screening. frontiersin.org
While specific biological roles for this compound are not extensively documented, related long-chain alkenes have shown promise in various applications. For instance, 1-(α-D-galactopyranosyl)-(2E)-pentadec-2-ene has been identified as a potent and reversible enhancer for the transdermal delivery of drugs. researchgate.net Additionally, 1-pentadecene has been associated with antimicrobial and insect-repellent activities. phytojournal.com
Given these precedents, in silico SAR studies could be invaluable in exploring and optimizing the potential biological activities of this compound. A typical in silico SAR workflow would involve the steps outlined in Table 3.
Table 3: In Silico SAR Workflow for this compound Derivatives
| Step | Method | Description |
|---|---|---|
| 1. Library Generation | Combinatorial library enumeration tools | Create a virtual library of this compound analogs with variations in chain length, branching, and functional groups. |
| 2. Descriptor Calculation | Molecular modeling software | Calculate a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) for each analog. |
| 3. QSAR Model Building | Statistical methods (e.g., PLS, machine learning) | Develop a Quantitative Structure-Activity Relationship (QSAR) model that correlates the calculated descriptors with experimentally determined biological activity. mdpi.comnih.gov |
| 4. Virtual Screening | Application of the QSAR model | Predict the activity of a large, untested library of compounds to prioritize candidates for synthesis and experimental testing. |
| 5. Molecular Docking | Docking software (e.g., AutoDock) | If a specific protein target is known, predict the binding mode and affinity of the analogs to the target's active site. frontiersin.orgnih.gov |
For example, to explore the potential of this compound derivatives as skin penetration enhancers, a QSAR model could be built using experimental data from a small set of compounds. This model could then be used to predict which structural modifications to the this compound scaffold (e.g., addition of polar head groups, alteration of the alkyl chain) would lead to improved activity.
In silico methods like molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are also crucial components of modern SAR studies. frontiersin.orgnih.gov These tools can help in identifying potential off-target effects and ensuring that the designed compounds have favorable pharmacokinetic properties.
Future Research Directions and Unresolved Challenges for 2e 2 Pentadecene
Development of More Sustainable and Efficient Synthetic Routes
The chemical synthesis of insect pheromones, including (2E)-2-Pentadecene, has traditionally been complex and costly, often involving toxic ingredients and byproducts. era-learn.eu The development of greener and more efficient synthetic methods is a critical challenge.
Future research should focus on several key areas:
Catalytic Processes: The use of catalysis, including biocatalysis and chemocatalysis, offers a promising path toward more sustainable synthesis. provivi.comacs.org For instance, olefin metathesis and fermentation-based methods using renewable plant oils as starting materials can significantly reduce the number of reaction steps, increase yields, and minimize waste. provivi.comacs.org Research into novel bimetallic catalysts, such as PtSn/SiO2, has shown potential for the one-step decarbonylation and dehydration of fatty acids to long-chain olefins under hydrogen-free conditions. acs.org
Biocatalysis and Metabolic Engineering: Leveraging biological systems for production is a key goal of green chemistry. nih.gov Engineering microorganisms like Saccharomyces cerevisiae or utilizing plant-based systems, such as the oilseed crop Camelina sativa, to produce pheromone precursors is a rapidly advancing field. nih.govbiorxiv.orgfrontiersin.org Identifying and optimizing the biosynthetic pathways, including the enzymes responsible for converting fatty acid intermediates into alkenes, is crucial. biorxiv.orgbiofueljournal.comgsartor.org
Flow Chemistry: Continuous flow processes can offer better control over reaction conditions, leading to higher yields and purity while minimizing waste. acs.org
The table below summarizes some emerging sustainable synthetic strategies.
| Synthetic Strategy | Description | Advantages |
| Olefin Metathesis | A catalytic reaction that reorganizes alkene bonds. | Fewer reaction steps, cost-effective, environmentally benign. acs.org |
| Fermentation | Utilizes microorganisms to convert renewable feedstocks (e.g., plant oils) into desired compounds. | Uses renewable resources, can reduce hazardous waste. provivi.com |
| Biocatalysis in Plants | Genetically engineering plants to produce pheromones or their precursors. | Potentially low-cost, large-scale production. era-learn.eunih.gov |
| Hydrogen-Free Decarbonylation | Using bimetallic catalysts to convert fatty acids to olefins without the need for external hydrogen. | Greener approach to long-chain olefin production. acs.org |
Discovery of Novel Biological and Ecological Roles
While this compound is known as a component of insect cuticular hydrocarbons (CHCs) and pheromone blends, its full range of biological and ecological functions remains largely unexplored. plos.orgpurdue.edu CHCs can convey a wealth of information, including species, sex, age, and social status. plos.orgnih.govmyrmecologicalnews.org
Future research should aim to:
Elucidate its Role in Communication: Investigate the specific messages conveyed by this compound, both alone and in combination with other CHCs. This includes its potential roles in mate recognition, aggregation, and kin recognition. plos.orgslu.se
Explore Interspecific Interactions: Determine if this compound plays a role in interactions between different species, such as predator-prey dynamics or host-parasite relationships. myrmecologicalnews.org Some organisms are known to mimic insect chemical signals to lure prey. slu.se
Investigate Non-Communicative Functions: While the primary focus has been on communication, CHCs also serve a crucial role in preventing desiccation. plos.orgresearchgate.net The specific contribution of this compound to this waterproofing function warrants further study.
Advanced Understanding of Biosynthetic Regulatory Mechanisms
The biosynthesis of alkenes in insects is a complex process involving multiple enzymatic steps. biofueljournal.comresearchgate.net A deeper understanding of the regulatory mechanisms governing these pathways is essential for both fundamental knowledge and for developing novel pest control strategies.
Key research questions include:
Identification of Key Enzymes: While some enzymes involved in alkene biosynthesis have been identified, such as those in the cytochrome P450 family (CYP4G) and aldehyde-deformylating oxygenases (ADO), the complete enzymatic cascade for this compound is not fully characterized. biofueljournal.comnih.gov
Genetic Regulation: Understanding the genetic control of these biosynthetic pathways is a major frontier. nih.govplos.org This includes identifying the genes that code for the necessary enzymes and the regulatory elements that control their expression. nih.govplos.org Quantitative trait locus (QTL) analysis in species like Nasonia is a promising approach to link genes to specific CHC production. nih.gov
Environmental and Physiological Influences: Research should explore how factors like diet, age, and environmental conditions influence the production of this compound. annualreviews.org
The table below outlines the major known pathways for alkane and alkene biosynthesis in microorganisms and insects.
| Biosynthetic Pathway | Key Enzymes | Precursors | Products |
| Decarbonylation of Fatty Aldehydes | ADO, CYP4G, CER1 | Fatty Aldehydes | Cn-1 Alkanes biofueljournal.com |
| Decarboxylation of Fatty Acids | OleTJE, UndA, UndB | Fatty Acids | Terminal Olefins biofueljournal.comgsartor.org |
| Head-to-Head Condensation | OleA | Fatty Acyl-ACP | Long-Chain Olefins gsartor.org |
Integration of Multidisciplinary Approaches in this compound Research
The study of semiochemicals like this compound inherently requires a multidisciplinary approach, bringing together expertise from various scientific fields. mdpi.com
Future research will benefit from the integration of:
Chemical Ecology and Genomics: Combining these fields can help to identify the genes responsible for producing specific semiochemicals and understand their evolutionary significance. mdpi.com
Neurobiology and Behavior: Elucidating the neural circuits that process the signal of this compound and trigger a behavioral response is a key area for future investigation. slu.se
Exploration of New Analytical Paradigms for Detection and Quantification
The detection and quantification of volatile organic compounds (VOCs) like this compound, which are often present in minute quantities, present significant analytical challenges. aip.orgfrontiersin.org
Advancements in analytical techniques are crucial for future research. Areas for exploration include:
Improving Sensitivity and Selectivity: While gas chromatography-mass spectrometry (GC-MS) is a powerful tool, there is a need for methods with even lower detection limits and higher selectivity, especially for analyzing complex natural mixtures. thermofisher.comfrontiersin.org Techniques like solid-phase microextraction (SPME) and proton-transfer-reaction mass spectrometry (PTR-MS) offer enhanced sensitivity. frontiersin.orgfrontiersin.org
Real-Time Monitoring: Developing sensors that can detect this compound in real-time would be a major breakthrough for studying insect behavior and for pest management applications. frontiersin.orgmdpi.com This could involve the development of biosensors based on pheromone receptors or advanced optical techniques. aip.orgmdpi.com
Smart Traps and AI: Integrating advanced sensors with artificial intelligence can lead to "smart traps" that can automatically detect and identify pests, providing real-time data for more effective and targeted pest control. amudar.io
The table below compares different analytical techniques for VOC analysis.
| Analytical Technique | Principle | Advantages | Challenges |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on volatility and mass-to-charge ratio. | Powerful for separation and identification. frontiersin.org | Can be bulky, costly, and time-consuming. aip.org |
| Solid-Phase Microextraction (SPME) | Concentrates volatiles onto a coated fiber before analysis. | Rapid, enhances sensitivity, reduces sample preparation time. frontiersin.org | Fiber can be fragile. |
| Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) | Soft ionization technique for real-time detection of VOCs. | Highly sensitive, real-time monitoring, low detection limits. frontiersin.org | May have difficulty distinguishing isomers. |
| Biosensors | Utilize biological components (e.g., receptors) for detection. | Highly selective, potential for real-time detection. mdpi.com | Development can be complex. |
Q & A
Q. How is (2E)-2-Pentadecene synthesized in laboratory settings, and what purification methods ensure isomer specificity?
- Methodological Answer : Synthesis typically involves Wittig or Horner-Wadsworth-Emmons reactions using pentadecanal and stabilized ylides. Isomer specificity is achieved by controlling reaction conditions (e.g., temperature, solvent polarity). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation (under reduced pressure to avoid decomposition) is critical. Characterization by GC-MS and ¹³C NMR confirms the E-configuration via coupling constants (J = 12–16 Hz for trans alkenes) .
Q. What analytical techniques are essential for characterizing this compound’s structural and thermodynamic properties?
- Methodological Answer :
- Structural Confirmation : Use ¹H NMR (δ 5.3–5.5 ppm for vinyl protons) and IR spectroscopy (C=C stretch ~1650 cm⁻¹).
- Thermodynamic Properties : Gas-phase calorimetry or vapor pressure measurements at controlled temperatures (e.g., 300–400 K) provide enthalpy (ΔH) and Gibbs free energy (ΔG) values. For example, ΔG = 26.15 kJ/mol at 300 K and 1 bar, calculated via the method of increments from lower alkenes .
Q. How do researchers ensure safety when handling this compound in laboratory environments?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Spill Management : Absorb with inert materials (e.g., sand) and dispose in labeled containers. Avoid water spray unless cooling containers .
Advanced Research Questions
Q. How can computational methods predict this compound’s thermodynamic properties when experimental data are limited?
- Methodological Answer : Apply group contribution methods (e.g., Joback or Benson increments) to estimate properties like heat capacity (Cp) or entropy (S). Validate predictions against sparse experimental data (e.g., ΔG values at 300–400 K ). Advanced molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) refine phase behavior under non-standard conditions.
Q. What strategies resolve contradictions between experimental and computational data for this compound’s isomerization kinetics?
- Methodological Answer :
- Error Analysis : Quantify uncertainties in computational parameters (e.g., bond dissociation energies) and experimental setups (e.g., temperature gradients).
- Cross-Validation : Compare results from multiple methods (e.g., DFT calculations vs. kinetic isotope effect studies).
- Sensitivity Testing : Vary input variables (e.g., solvent dielectric constant) to identify drivers of discrepancy .
Q. How do steric and electronic effects influence this compound’s reactivity in catalytic hydrogenation studies?
- Methodological Answer : Design experiments using palladium or platinum catalysts under varying pressures (1–10 atm H₂). Monitor reaction rates via gas chromatography. Compare E vs. Z isomers to isolate steric effects (e.g., bulky substituents hindering catalyst access). Electronic effects are probed via Hammett plots using substituted pentadecenes .
Q. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound synthesis yields?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., catalyst loading, solvent ratio).
- ANOVA : Identify significant factors affecting yield (p < 0.05 threshold).
- Control Charts : Monitor process stability over multiple batches .
Data Presentation & Reproducibility
Q. How should researchers present thermodynamic data for this compound to ensure reproducibility?
- Methodological Answer : Report values with error margins (e.g., ΔH = 32.65 ± 0.5 kJ/mol at 400 K) and specify measurement conditions (pressure, purity). Use SI units and significant figures consistent with instrument precision (e.g., ±0.01 mL for gas volumes). Tabulate data with headers like Temperature (K), ΔG (kJ/mol), and Method .
Q. What criteria validate the reliability of literature sources for this compound research?
- Methodological Answer : Prioritize peer-reviewed journals, avoiding non-refereed platforms. Cross-check data against authoritative databases (e.g., NIST ThermoML). Ensure methods are replicable (e.g., explicit reaction conditions, calibration details for instruments) .
Ethical & Reporting Standards
Q. How can researchers avoid biases when interpreting this compound’s environmental fate studies?
- Methodological Answer :
- Blinded Analysis : Separate data collection and interpretation teams.
- Negative Controls : Include samples without this compound to baseline background signals.
- Transparency : Disclose funding sources and potential conflicts in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
